molecular formula C12H22O B14467015 4-(Prop-2-en-1-yl)non-1-en-4-ol CAS No. 65807-60-5

4-(Prop-2-en-1-yl)non-1-en-4-ol

Cat. No.: B14467015
CAS No.: 65807-60-5
M. Wt: 182.30 g/mol
InChI Key: YKIWMCLCGYWEJA-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)non-1-en-4-ol is an organic compound with a unique structure that includes both an alcohol and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)non-1-en-4-ol can be achieved through several methods. One common approach involves the reaction of non-1-en-4-ol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)non-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkene group can be reduced to an alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of non-1-en-4-one.

    Reduction: Formation of 4-(prop-2-en-1-yl)nonane.

    Substitution: Formation of various substituted non-1-en-4-ol derivatives.

Scientific Research Applications

4-(Prop-2-en-1-yl)non-1-en-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)non-1-en-4-ol involves its interaction with specific molecular targets and pathways. The compound’s alcohol group can form hydrogen bonds with biological molecules, while the alkene group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-en-1-yl)phenol
  • 4-(Prop-2-en-1-yl)cyclohexanol
  • 4-(Prop-2-en-1-yl)benzyl alcohol

Uniqueness

4-(Prop-2-en-1-yl)non-1-en-4-ol is unique due to its specific combination of functional groups and its structural configuration

Properties

CAS No.

65807-60-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-prop-2-enylnon-1-en-4-ol

InChI

InChI=1S/C12H22O/c1-4-7-8-11-12(13,9-5-2)10-6-3/h5-6,13H,2-4,7-11H2,1H3

InChI Key

YKIWMCLCGYWEJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=C)(CC=C)O

Origin of Product

United States

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